O-(3-ethoxypropyl)hydroxylamine
Description
O-(3-ethoxypropyl)hydroxylamine is an organic compound with the molecular formula C5H13NO2 It is a hydroxylamine derivative, characterized by the presence of an ethoxypropyl group attached to the nitrogen atom
Properties
CAS No. |
1496798-28-7 |
|---|---|
Molecular Formula |
C5H13NO2 |
Molecular Weight |
119.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(3-ethoxypropyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 3-ethoxypropylamine with nitrous acid, which results in the formation of the desired hydroxylamine derivative. The reaction typically proceeds under mild conditions, with the nitrous acid being generated in situ from sodium nitrite and a mineral acid like hydrochloric acid.
Another method involves the reduction of 3-ethoxypropyl nitro compound using a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to a hydroxylamine group, yielding this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise addition of reagents and control of reaction conditions is crucial for large-scale synthesis. Catalysts and optimized reaction parameters are often employed to enhance the efficiency and selectivity of the synthesis.
Chemical Reactions Analysis
Types of Reactions
O-(3-ethoxypropyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines under suitable conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields nitroso or nitro derivatives, while reduction produces amines. Substitution reactions can yield a variety of substituted hydroxylamine derivatives.
Scientific Research Applications
O-(3-ethoxypropyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, for studying their functions and interactions.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of novel pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which O-(3-ethoxypropyl)hydroxylamine exerts its effects depends on the specific context of its use. In chemical reactions, its reactivity is primarily due to the presence of the hydroxylamine group, which can act as a nucleophile or undergo redox transformations. In biological systems, it may interact with biomolecules through covalent modification, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
Hydroxylamine: The parent compound, hydroxylamine, lacks the ethoxypropyl group but shares similar reactivity.
O-(2-ethoxyethyl)hydroxylamine: This compound has a similar structure but with a different alkyl chain length.
O-(3-methoxypropyl)hydroxylamine: Similar to O-(3-ethoxypropyl)hydroxylamine but with a methoxy group instead of an ethoxy group.
Uniqueness
This compound is unique due to its specific alkyl chain, which can influence its reactivity and interactions compared to other hydroxylamine derivatives. This uniqueness can be exploited in the design of specialized reagents and intermediates for various applications.
By understanding the properties and applications of this compound, researchers can better utilize this compound in their work, leading to advancements in chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
